molecular formula C30H26F5NO6 B557589 Fmoc-Glu(OtBu)-OPfp CAS No. 86061-04-3

Fmoc-Glu(OtBu)-OPfp

Cat. No. B557589
CAS RN: 86061-04-3
M. Wt: 591.5 g/mol
InChI Key: AIDYQYOPUBOMTR-FQEVSTJZSA-N
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Description

“Fmoc-Glu(OtBu)-OPfp” is a selectively protected building block used for library synthesis or the preparation of γ-glutamyl peptides by Fmoc SPPS . It is the standard reagent for coupling glutamic acid into peptide sequences .


Synthesis Analysis

The synthesis of “Fmoc-Glu(OtBu)-OPfp” involves several steps. One method involves the coupling of Fmoc-Glu-OAll and Arg(Pbf)-OtBu to form Fmoc-Glu(Arg(Pbf)-OtBu)-OAll . Another method involves the use of a decoppering agent and solvent to obtain Glu(OtBu), followed by the addition of the Fmoc group protection reagent .


Molecular Structure Analysis

The molecular structure of “Fmoc-Glu(OtBu)-OPfp” can be found in various chemical databases .


Chemical Reactions Analysis

“Fmoc-Glu(OtBu)-OPfp” is used in solid-phase peptide synthesis and protein semi-synthesis for site-specific modification of peptides and proteins . It is also used in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-Glu(OtBu)-OPfp” can be found in various chemical databases .

Scientific Research Applications

Peptide Synthesis

“Fmoc-Glu(OtBu)-OPfp” is widely used as a building block in peptide synthesis. It is employed for the protection of amine groups during the synthesis process. The Fmoc group protects the amino acid’s amine group while the OtBu group protects the side chain carboxyl group. This dual protection is crucial for the step-by-step construction of peptide chains .

Drug Development

In drug development, “Fmoc-Glu(OtBu)-OPfp” serves as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalysts. It is also used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives, which are significant in cancer therapy .

Biochemistry

In biochemistry, “Fmoc-Glu(OtBu)-OPfp” is utilized for its high purity and enantiomeric purity, making it a standard reagent for coupling glutamic acid into peptide sequences. Its high-quality specifications ensure its effectiveness in synthesizing peptides with precise structures .

Safety And Hazards

“Fmoc-Glu(OtBu)-OPfp” may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause skin and eye irritation .

Future Directions

The future directions of “Fmoc-Glu(OtBu)-OPfp” involve its use in the synthesis of peptides and proteins with site-specific glutamate arginylation . There are also efforts to green the Fmoc/tBu solid-phase peptide synthesis process .

properties

IUPAC Name

5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDYQYOPUBOMTR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459315
Record name Fmoc-Glu(OtBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu(OtBu)-OPfp

CAS RN

86061-04-3
Record name 5-(1,1-Dimethylethyl) 1-(2,3,4,5,6-pentafluorophenyl) N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86061-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Glu(OtBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-glutaminsäure-¿-t.-butylester pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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